molecular formula C22H15BrN2O2 B11645531 3-(4-bromophenyl)-2-[(E)-2-(4-hydroxyphenyl)ethenyl]quinazolin-4(3H)-one

3-(4-bromophenyl)-2-[(E)-2-(4-hydroxyphenyl)ethenyl]quinazolin-4(3H)-one

Cat. No.: B11645531
M. Wt: 419.3 g/mol
InChI Key: AJWHEXDFGNLUFA-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-BROMOPHENYL)-2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of bromophenyl and hydroxyphenyl groups adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOPHENYL)-2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the bromophenyl and hydroxyphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMOPHENYL)-2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone compounds depending on the nucleophile used.

Scientific Research Applications

3-(4-BROMOPHENYL)-2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-BROMOPHENYL)-2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the hydroxyphenyl group allows for hydrogen bonding and other interactions with biological molecules, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-BROMOPHENYL 4-BROMOBENZOATE: Shares the bromophenyl group but differs in the core structure.

    4-HYDROXYPHENYL ETHENYL DERIVATIVES: Similar in having the hydroxyphenyl and ethenyl groups but with different core structures.

Uniqueness

3-(4-BROMOPHENYL)-2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups and the quinazolinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H15BrN2O2

Molecular Weight

419.3 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(E)-2-(4-hydroxyphenyl)ethenyl]quinazolin-4-one

InChI

InChI=1S/C22H15BrN2O2/c23-16-8-10-17(11-9-16)25-21(14-7-15-5-12-18(26)13-6-15)24-20-4-2-1-3-19(20)22(25)27/h1-14,26H/b14-7+

InChI Key

AJWHEXDFGNLUFA-VGOFMYFVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.